molecular formula C8H7BrFNO4S B13522817 Methyl 2-bromo-5-fluoro-3-sulfamoylbenzoate

Methyl 2-bromo-5-fluoro-3-sulfamoylbenzoate

Cat. No.: B13522817
M. Wt: 312.11 g/mol
InChI Key: HQPIDCPDWHTXRU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Methyl 2-bromo-5-fluoro-3-sulfamoylbenzoate typically involves several stepsThe reaction conditions often require specific reagents and catalysts to achieve the desired product with high purity .

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. These methods often include the use of automated reactors and continuous flow systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Methyl 2-bromo-5-fluoro-3-sulfamoylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents used.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used .

Mechanism of Action

The mechanism of action of Methyl 2-bromo-5-fluoro-3-sulfamoylbenzoate involves its interaction with specific molecular targets and pathways. The sulfamoyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The bromine and fluorine atoms may also play a role in enhancing the compound’s reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

Methyl 2-bromo-5-fluoro-3-sulfamoylbenzoate can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific functional group arrangement and its resulting chemical and biological properties.

Properties

Molecular Formula

C8H7BrFNO4S

Molecular Weight

312.11 g/mol

IUPAC Name

methyl 2-bromo-5-fluoro-3-sulfamoylbenzoate

InChI

InChI=1S/C8H7BrFNO4S/c1-15-8(12)5-2-4(10)3-6(7(5)9)16(11,13)14/h2-3H,1H3,(H2,11,13,14)

InChI Key

HQPIDCPDWHTXRU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)F)S(=O)(=O)N)Br

Origin of Product

United States

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